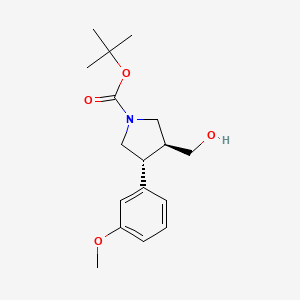

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate

Description

Historical Context of Substituted Pyrrolidines

The historical development of substituted pyrrolidines represents a cornerstone in the evolution of heterocyclic chemistry and pharmaceutical science. Pyrrolidine, also known as tetrahydropyrrole, with the molecular formula (CH2)4NH, serves as the fundamental structural unit for countless biologically active compounds. The discovery and characterization of pyrrolidine itself laid the groundwork for understanding how five-membered nitrogen-containing heterocycles could be modified to achieve specific pharmacological properties. Early investigations into pyrrolidine chemistry revealed its presence in numerous natural alkaloids, including nicotine and hygrine, which demonstrated the inherent biological significance of this scaffold.

The progression from simple pyrrolidine to highly substituted derivatives occurred gradually through the twentieth century, driven by the pharmaceutical industry's need for more selective and potent therapeutic agents. Researchers recognized that strategic substitution patterns on the pyrrolidine ring could dramatically alter the compound's biological activity, selectivity, and pharmacokinetic properties. The development of asymmetric synthesis methodologies, particularly catalytic asymmetric 1,3-dipolar cycloaddition reactions, revolutionized the field by enabling the stereoselective construction of substituted pyrrolidines with precise control over stereochemistry. These advances allowed chemists to access previously challenging molecular architectures and explore structure-activity relationships with unprecedented precision.

The historical context also encompasses the evolution of protecting group strategies, which became essential for the synthesis of complex pyrrolidine derivatives. The introduction of tert-butyl carboxylate protecting groups represented a significant milestone, as these groups provided excellent stability under basic conditions while being easily removable under acidic conditions. This methodology enabled the synthesis of highly functionalized pyrrolidines that could serve as versatile synthetic intermediates. The integration of multiple functional groups, such as hydroxymethyl and aryl substituents, required sophisticated synthetic planning and execution, leading to the development of multi-step synthetic sequences that could accommodate various substitution patterns.

Significance of Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate

This compound occupies a unique position within the landscape of pyrrolidine derivatives due to its specific combination of functional groups and stereochemical complexity. The compound serves as an important intermediate in organic synthesis, particularly in the context of medicinal chemistry applications where precise molecular architecture is paramount. The presence of the 3-methoxyphenyl substituent introduces aromatic character and electronic effects that can significantly influence the compound's binding interactions with biological targets. The methoxy group specifically provides opportunities for hydrogen bonding and contributes to the overall lipophilicity of the molecule, factors that are crucial for pharmaceutical applications.

The hydroxymethyl functionality at the 3-position of the pyrrolidine ring represents a key structural feature that enables further chemical modifications and transformations. This primary alcohol group can undergo various reactions, including oxidation to aldehydes or carboxylic acids, substitution reactions, and protection-deprotection sequences. The strategic placement of this functional group allows for the construction of more complex molecular architectures through subsequent synthetic manipulations. Research has demonstrated that hydroxymethyl-substituted pyrrolidines can serve as precursors to a wide range of biologically active compounds, making them valuable synthetic intermediates.

The tert-butyl carboxylate protecting group adds another layer of synthetic utility to the compound. This protecting group strategy allows for selective manipulation of other functional groups while maintaining the integrity of the nitrogen center. The stability of the tert-butyl group under basic conditions enables various synthetic transformations, while its acid-labile nature provides a convenient method for deprotection when access to the free amine is required. This combination of stability and removability makes tert-butyl carboxylate an ideal protecting group for complex synthetic sequences involving pyrrolidine derivatives.

Overview of Structural Characteristics

The structural characteristics of this compound reflect a carefully designed molecular architecture that maximizes both synthetic utility and potential biological activity. The pyrrolidine core provides a rigid five-membered ring system that constrains the spatial arrangement of substituents, creating a well-defined three-dimensional structure. This ring constraint is particularly important for biological activity, as it can preorganize the molecule for optimal binding interactions with target proteins or enzymes. The saturated nature of the pyrrolidine ring eliminates concerns about aromatic reactivity while maintaining structural rigidity.

The 3-methoxyphenyl substituent at the 4-position introduces aromatic character and extends the molecular framework, providing additional sites for intermolecular interactions. The methoxy group on the phenyl ring serves multiple structural purposes: it acts as an electron-donating group that modulates the electronic properties of the aromatic system, provides a site for potential hydrogen bonding interactions, and contributes to the overall lipophilicity of the molecule. The positioning of the methoxy group at the meta position relative to the point of attachment creates a specific substitution pattern that can influence both the electronic and steric properties of the compound.

The hydroxymethyl group at the 3-position adds another dimension to the structural complexity, providing both hydrogen bonding capability and additional sites for chemical modification. The primary alcohol functionality can participate in hydrogen bonding as both a donor and acceptor, potentially enhancing binding affinity to biological targets. The spatial relationship between the hydroxymethyl group and the 3-methoxyphenyl substituent creates opportunities for intramolecular interactions that may influence the preferred conformation of the molecule.

| Structural Feature | Position | Functional Significance |

|---|---|---|

| Pyrrolidine Core | Central Ring | Provides structural rigidity and constrains conformation |

| Hydroxymethyl Group | Position 3 | Enables hydrogen bonding and further chemical modification |

| 3-Methoxyphenyl Group | Position 4 | Contributes aromatic character and electronic modulation |

| Tert-butyl Carboxylate | Nitrogen | Provides protection and synthetic utility |

Isomeric Forms and Stereochemical Considerations

The stereochemical complexity of this compound arises from the presence of two stereogenic centers at positions 3 and 4 of the pyrrolidine ring, leading to the possibility of four distinct stereoisomers. The stereochemical relationship between these centers determines whether the compound exists as a cis or trans diastereomer, with each diastereomer possessing two enantiomers. This stereochemical diversity is particularly important in the context of biological activity, as different stereoisomers often exhibit dramatically different pharmacological properties. The ability to control and manipulate stereochemistry during synthesis has become a critical aspect of modern pharmaceutical development.

Catalytic asymmetric synthesis methods have been developed specifically to address the challenge of preparing stereochemically pure pyrrolidine derivatives. The 1,3-dipolar cycloaddition of azomethine ylides represents one of the most powerful approaches for constructing substituted pyrrolidines with high stereoselectivity. These reactions can form up to four new contiguous stereocenters in a single operation, making them particularly attractive for the synthesis of complex pyrrolidine derivatives. The choice of catalyst, reaction conditions, and substrate structure all influence the stereochemical outcome of these transformations.

Recent advances in stereodivergent synthesis have enabled the preparation of different stereoisomers from the same starting materials simply by changing the reaction conditions or catalyst structure. This approach is particularly valuable for structure-activity relationship studies, where access to multiple stereoisomers is essential for understanding the relationship between molecular structure and biological activity. The development of such methodologies has significantly expanded the accessible chemical space for pyrrolidine-based drug discovery programs.

The conformational preferences of substituted pyrrolidines add another layer of stereochemical complexity. The five-membered ring can adopt envelope or twist conformations, and the presence of substituents can bias the equilibrium toward specific conformations. Understanding these conformational preferences is crucial for predicting the three-dimensional shape of the molecule and its potential interactions with biological targets. Computational studies and nuclear magnetic resonance spectroscopy have become essential tools for characterizing the conformational behavior of substituted pyrrolidines.

| Stereochemical Feature | Number of Centers | Possible Isomers | Synthetic Considerations |

|---|---|---|---|

| Stereogenic Centers | 2 (C3, C4) | 4 Stereoisomers | Requires stereoselective synthesis |

| Diastereomeric Relationship | Cis/Trans | 2 Diastereomers | Controls relative stereochemistry |

| Enantiomeric Pairs | Each Diastereomer | 2 Enantiomers per Diastereomer | Determines absolute configuration |

| Ring Conformation | Envelope/Twist | Multiple Conformers | Influences molecular shape |

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-13(11-19)15(10-18)12-6-5-7-14(8-12)21-4/h5-8,13,15,19H,9-11H2,1-4H3/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLPAHXXKYMSHU-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC(=CC=C2)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the tert-butyl ester and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H25NO4

Molecular Weight: 307.38 g/mol

CAS Number: 1186654-76-1

The compound contains a pyrrolidine ring substituted with a hydroxymethyl group and a methoxyphenyl group, contributing to its biological activity. The tert-butyl ester enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Medicinal Chemistry Applications

-

Drug Discovery

- Antidepressant Activity: Research indicates that pyrrolidine derivatives exhibit potential antidepressant effects by modulating neurotransmitter systems. For instance, compounds similar to tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate have been evaluated for their ability to inhibit the reuptake of serotonin and norepinephrine, which are critical in mood regulation .

- Neuroprotective Effects: Some studies have suggested that pyrrolidine derivatives might provide neuroprotective benefits in models of neurodegenerative diseases. The modulation of neuroinflammatory pathways by these compounds is an area of ongoing research .

- Synthesis of Bioactive Molecules

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent types, positions, and functional groups. Below is a comparative analysis of six related compounds:

Key Observations :

- Substituent Position: The meta-methoxy group in the target compound vs.

- Functional Groups : The hydroxymethyl group in the target compound and allows for derivatization, whereas trifluoromethyl () or chloro-hydroxyphenyl () groups enhance stability or bioactivity.

Trends :

- Yields vary significantly based on substituent complexity (e.g., 50% for isoquinoline derivatives vs. 86% for simpler analogs ).

- Acidic deprotection (e.g., TFA in ) is universal for Boc removal, but electron-donating groups (e.g., methoxy) may slow reaction rates.

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 239.3 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methoxyphenyl substituent that may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors for various enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : The interaction with neurotransmitter receptors can lead to alterations in signaling pathways, affecting physiological responses.

- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thereby providing neuroprotective effects.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related pyrrolidine compounds demonstrated moderate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged around 250 μg/mL, indicating potential as antibacterial agents .

Neuroprotective Effects

Research has highlighted the neuroprotective capabilities of certain pyrrolidine derivatives. For instance, related compounds have been tested for their ability to protect neuronal cells from oxidative stress-induced damage. In vitro studies suggest that these compounds can significantly reduce cell death in models of oxidative injury .

Anti-inflammatory Properties

Pyrrolidine derivatives have also been investigated for their anti-inflammatory effects. In particular, compounds exhibiting structural similarities to this compound have shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell models .

Case Studies and Research Findings

Q & A

Q. What are common synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate, and how is the product characterized?

The compound is typically synthesized via multi-step reactions involving pyrrolidine core functionalization. Key steps include:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the pyrrolidine nitrogen during subsequent reactions .

- Hydroxymethylation : Installing the hydroxymethyl group via nucleophilic substitution or reductive amination, depending on precursor availability.

- Aryl coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 3-methoxyphenyl group . Characterization involves [^1H NMR, ^13C NMR, and HRMS] to confirm regiochemistry and purity. Dynamic processes (e.g., rotamers) may require variable-temperature NMR analysis .

Q. What safety precautions are essential when handling this compound in the lab?

Based on structurally similar piperidine/pyrrolidine derivatives:

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection (due to acute toxicity risks via dermal/oral/inhalation routes) .

- Ventilation : Use fume hoods to minimize inhalation exposure.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers resolve discrepancies in NMR data caused by stereochemical ambiguity?

- X-ray crystallography : Use SHELX-based refinement (e.g., SHELXL) for absolute configuration determination .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Chiral chromatography : Separate enantiomers to isolate individual stereoisomers for analysis .

Advanced Research Questions

Q. How can reaction yields for intermediates in the synthesis of this compound be optimized?

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) often improve aryl coupling yields .

- Temperature control : Lower temperatures (0–20°C) reduce side reactions during Boc deprotection/functionalization .

Q. What strategies address dynamic rotational isomerism (rotamers) observed in NMR spectra?

- Variable-temperature (VT) NMR : Elevate temperatures to coalesce rotamer peaks (e.g., 50–80°C in DMSO-d₆) .

- Derivatization : Convert hydroxymethyl to a stable derivative (e.g., acetate or triflate) to "freeze" rotamers .

- 2D NMR : Use NOESY/ROESY to identify spatial correlations between protons in different rotamers .

Q. How can this compound serve as a precursor for bioactive molecule development?

- Functional group manipulation : Replace the Boc group with acyl or sulfonamide moieties to modulate pharmacokinetics .

- Structure-activity relationship (SAR) studies : Modify the 3-methoxyphenyl group to assess impact on target binding (e.g., kinase inhibition) .

- Biological assays : Test cytotoxicity (via MTT assay) and target engagement (e.g., fluorescence polarization) using derivatives .

Q. What computational tools predict the compound’s reactivity in novel reaction conditions?

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic attack at the hydroxymethyl group) .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

- Retrosynthetic software : Tools like Synthia or Chematica suggest alternative synthetic routes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting LC-MS purity data vs. NMR integration ratios?

- Impurity profiling : Use HRMS to detect low-abundance contaminants not visible in NMR .

- Ionization bias : LC-MS may over/under-represent certain species due to ionization efficiency; cross-validate with evaporative light scattering (ELSD) .

- NMR relaxation delays : Increase D1 (relaxation delay) to ensure complete recovery of all proton signals .

Q. Why might X-ray crystallography fail to resolve the compound’s structure despite high-quality crystals?

- Disorder in the lattice : Dynamic groups (e.g., hydroxymethyl) may cause electron density smearing. Refine using SHELXL’s PART instruction to model disorder .

- Twinned crystals : Check for twinning via PLATON’s TwinRotMat; apply twin refinement if needed .

- Weak diffraction : Use synchrotron radiation to improve resolution for low-electron-density atoms (e.g., oxygen in methoxy groups) .

Methodological Recommendations

- Stereochemical analysis : Combine X-ray (definitive), NMR (solution-state), and computational methods for robust confirmation .

- Yield optimization : Employ design of experiments (DoE) to systematically vary catalysts, solvents, and temperatures .

- Toxicity screening : Use in silico tools (e.g., ProTox-II) to prioritize derivatives for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.